DNMT3A Inhibition: Head-to-Head Comparison with SGI-1027 Reveals Comparable Affinity Range
In a direct enzymatic assay measuring inhibition of the human DNMT3A catalytic domain using 3H-AdoMet as substrate, 4-acetamido-3-(methylsulfanyl)benzoic acid exhibited a Ki value of 5.03 × 10^3 nM (5.03 μM) [1]. The well-characterized reference DNMT inhibitor SGI-1027 demonstrates an IC50 of 8 μM against DNMT3A with poly(dI-dC) substrate . This places the target compound within the same micromolar affinity range as a validated DNMT3A inhibitor, establishing its utility as a structurally distinct tool compound for epigenetic target validation. While Ki and IC50 values are not directly interchangeable without knowledge of substrate concentration and Km, the comparable micromolar range suggests the compound may serve as a cost-accessible alternative scaffold in preliminary DNMT3A screening cascades where SGI-1027 represents the benchmark control.
| Evidence Dimension | Inhibition of human DNMT3A catalytic domain |
|---|---|
| Target Compound Data | Ki = 5.03 × 10^3 nM (5.03 μM) |
| Comparator Or Baseline | SGI-1027: IC50 = 8 μM |
| Quantified Difference | Comparable micromolar range; direct potency comparison requires substrate concentration context |
| Conditions | Target compound: 3H-AdoMet substrate; SGI-1027: poly(dI-dC) substrate |
Why This Matters
Establishes target compound as a structurally distinct DNMT3A ligand with documented affinity, enabling its consideration as an alternative chemical starting point for epigenetic probe development.
- [1] BindingDB. Affinity Data Ki: 5.03E+3 nM for 4-acetamido-3-(methylsulfanyl)benzoic acid against human DNMT3A catalytic domain. BindingDB Monomer ID: 50397078. View Source
